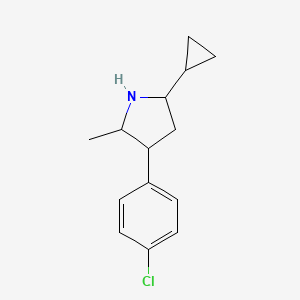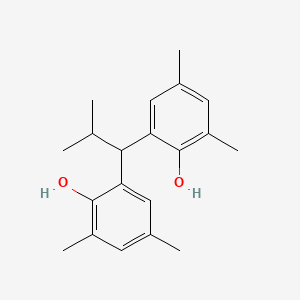
Phenol, 2,2'-(2-methylpropylidene)bis(4,6-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenol, 2,2'-(2-methylpropylidene)bis(4,6-dimethyl- is a natural product found in Metasequoia glyptostroboides with data available.
Wissenschaftliche Forschungsanwendungen
Molecular Structures and Chelation Properties
- Phenolic compounds, including variations like 2,6-bis[(dimethylamino)methyl]-4-methylphenol, demonstrate unique chelating properties with metals such as lithium and sodium. These phenolates form trinuclear and tetranuclear structures, studied through NMR spectroscopy and X-ray diffraction, highlighting their potential in inorganic chemistry and material science (Koten et al., 1993).
Corrosion Inhibition
- Certain phenolic compounds, like 4-{bis[(3,5-dimethyl-1H-pyrazolyl-1-yl)methyl]-amino}phenol, have been identified as potential corrosion inhibitors. Their efficiency has been analyzed using density functional theory, indicating their significance in protecting materials against corrosion (Wang et al., 2006).
Crystal Structures and Hydrogen Bonding
- Research on tetranuclear phenolic compounds reveals detailed insights into their crystal structures and intramolecular hydrogen bonds. Such studies are essential for understanding the molecular dynamics and potential applications in crystallography and materials science (Paulus & Böhmer, 1984).
Polymorphs and Solvates Analysis
- Investigations into polymorphs and solvates of bis-phenols, such as 4-[(2-fluorophenyl)(4-hydroxy-3,5-dimethyl phenyl)methyl]-2,6 dimethylphenol, provide valuable insights into their structural variations and interconversions. These studies contribute to the fields of crystal engineering and materials science (Nath & Baruah, 2013).
Electrochemical and Magnetic Properties of Copper Complexes
- Research on copper(II) complexes involving phenolic compounds, like 2-[bis(3-N, N-dimethylaminopropyl)aminomethyl]-6-[prolin-1-yl)methyl]-4-methylphenol, unveils their electrochemical and magnetic behaviors. Such studies are critical for advancing knowledge in coordination chemistry and material sciences (Mahalakshmy et al., 2004).
Vibrational Analysis of Phenolic Compounds
- Vibrational spectroscopy studies, like those conducted on N,N-bis(3,5-dimethyl-2-hydroxybenzyl)methylamine, offer important insights into the molecular structure and dynamics of phenolic compounds. This knowledge is fundamental for applications in spectroscopy and molecular modeling (Dunkers & Ishida, 1995).
Copolymerization Studies Involving Phenolate Complexes
- Chromium(III) complexes with phenolate ligands have been studied for their efficiency in the copolymerization of cyclohexene oxide with CO2. Such research contributes to polymer science, particularly in developing eco-friendly polymers (Ni & Kozak, 2018).
Metabolism of Bisphenol A Derivatives
- Studies on the metabolism of Bisphenol A derivatives, such as 2,2-bis(4-hydroxyphenyl)propane, reveal new metabolites and pathways. This research is significant for understanding the environmental and health impacts of these compounds (Jaeg et al., 2004).
Eigenschaften
CAS-Nummer |
33145-10-7 |
|---|---|
Produktname |
Phenol, 2,2'-(2-methylpropylidene)bis(4,6-dimethyl- |
Molekularformel |
C20H26O2 |
Molekulargewicht |
298.4 g/mol |
IUPAC-Name |
2-[1-(2-hydroxy-3,5-dimethylphenyl)-2-methylpropyl]-4,6-dimethylphenol |
InChI |
InChI=1S/C20H26O2/c1-11(2)18(16-9-12(3)7-14(5)19(16)21)17-10-13(4)8-15(6)20(17)22/h7-11,18,21-22H,1-6H3 |
InChI-Schlüssel |
SZAQZZKNQILGPU-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C(C2=CC(=CC(=C2O)C)C)C(C)C)O)C |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C(C2=CC(=CC(=C2O)C)C)C(C)C)O)C |
Andere CAS-Nummern |
33145-10-7 |
Physikalische Beschreibung |
DryPowde |
Synonyme |
2,2'-isobutylidene-bis(4,6-dimethylphenol) IBBDP |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(3-Pyridin-4-yl-4-oxa-1,2-diaza-spiro[4.6]undec-2-en-1-yl)-ethanone](/img/structure/B1200102.png)
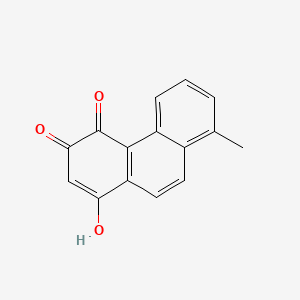
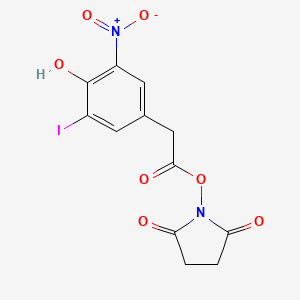
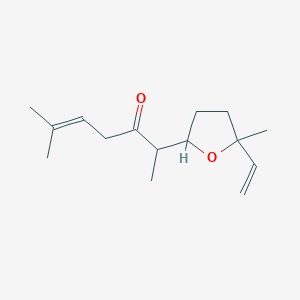
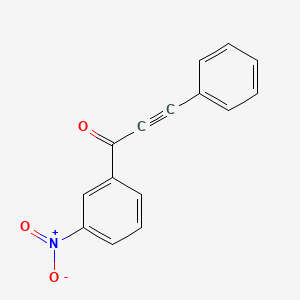
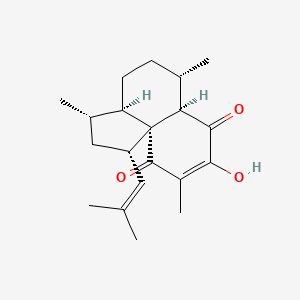
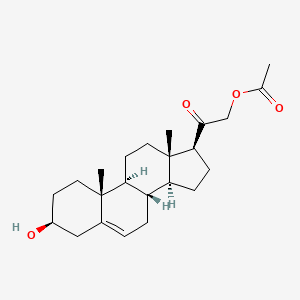
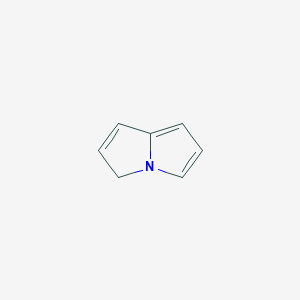
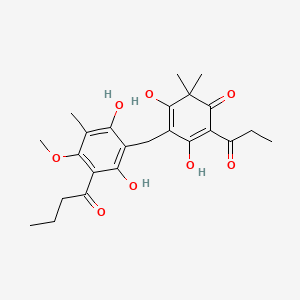
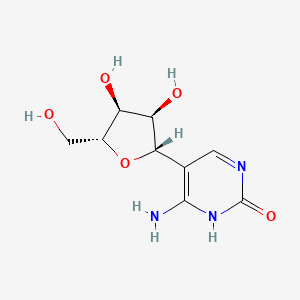
![Acetamide, N-[2-(4-hydroxy-3,5-dimethoxyphenyl)ethyl]-2-iodo-](/img/structure/B1200122.png)
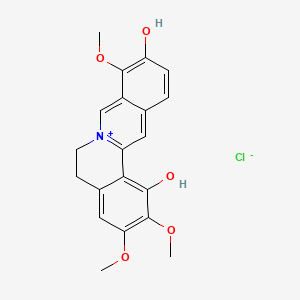
![N-hydroxy-N-[4-[4-(4-hydroxyphenyl)hex-3-en-3-yl]phenyl]acetamide](/img/structure/B1200124.png)
